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molecular formula C6H4N2S2 B7772081 2,2'-Bithiazole

2,2'-Bithiazole

Cat. No. B7772081
M. Wt: 168.2 g/mol
InChI Key: SMSLWFZHCONMGQ-UHFFFAOYSA-N
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Patent
US08618153B2

Procedure details

A solution of 2-bromothiazole (2.85 g, 17.4 mmol), 2-(tributylstannyl)thiazole (5.00 g, 13.4 mmol) and tetrakistriphenylphosphine palladium (0.77 g, 0.67 mmol) in toluene (120 mL) was degassed under vacuum for several minutes, backfilled with nitrogen and heated in a sealed pressure vessel at 125° C. for 48 h. The crude reaction mixture was concentrated and the residue was purified by column chromatography (0 to 30% ethyl acetate/hexanes) to yield 2,2′-bithiazole (2.21 g, 12.5 mmol, 93% yield) as a white solid.
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C([Sn](CCCC)(CCCC)[C:12]1[S:13][CH:14]=[CH:15][N:16]=1)CCC>C1(C)C=CC=CC=1>[S:3]1[CH:4]=[CH:5][N:6]=[C:2]1[C:12]1[S:13][CH:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
2.85 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
Name
tetrakistriphenylphosphine palladium
Quantity
0.77 g
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (0 to 30% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.5 mmol
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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